2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound, often through a condensation reaction between an aldehyde and a ketone in the presence of a base.
Cyclization: The intermediate undergoes cyclization to form the hexahydroquinoline core. This step often requires acidic or basic conditions to facilitate ring closure.
Functional Group Addition: Subsequent steps involve the introduction of the amino, thiophene, and tert-butyl groups through substitution reactions. These steps may require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Batch or Continuous Flow Reactors: To handle large volumes and improve reaction efficiency.
Catalyst Optimization: Using catalysts that can be easily recovered and reused to reduce costs.
Purification Techniques: Employing advanced purification methods such as crystallization, distillation, or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium on carbon (Pd/C) or other metal catalysts for hydrogenation and other catalytic processes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound may exhibit interesting pharmacological properties. Research is ongoing to explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
In medicinal chemistry, this compound and its derivatives are investigated for their potential therapeutic applications. Their ability to interact with biological targets makes them candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(5-methylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
- 2-Amino-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-Amino-4-(5-(tert-butyl)thiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in various research fields.
Properties
CAS No. |
311315-61-4 |
---|---|
Molecular Formula |
C26H29N3OS |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
2-amino-4-(5-tert-butylthiophen-2-yl)-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H29N3OS/c1-25(2,3)21-12-11-20(31-21)22-17(15-27)24(28)29(16-9-7-6-8-10-16)18-13-26(4,5)14-19(30)23(18)22/h6-12,22H,13-14,28H2,1-5H3 |
InChI Key |
VMDFJLUNVWUYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(S4)C(C)(C)C)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.